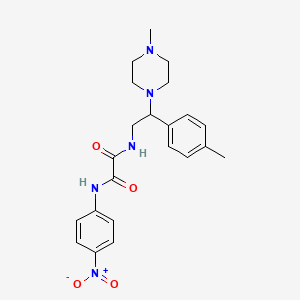
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperazine moiety, a p-tolyl group, and a nitrophenyl substituent. Its molecular formula is C22H27N5O4, with a molecular weight of approximately 425.5 g/mol. The structural composition contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O4 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 898452-13-6 |
| Structural Features | Piperazine, p-Tolyl, Nitrophenyl |
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity. Research has shown that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its effectiveness against breast cancer and lung cancer cell lines, where it induces apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Antidepressant Properties
The structural similarity of this compound to known psychoactive agents suggests it may possess antidepressant properties. Its interaction with serotonin receptors has been investigated, revealing potential effects on mood regulation. The piperazine moiety is particularly noted for its role in enhancing receptor binding affinity, which may contribute to its antidepressant effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Interaction : The compound shows affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cancer cell signaling.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound promotes programmed cell death in cancer cells .
Research Findings
Research on this compound has yielded promising results:
- Cell Line Studies : In vitro studies have demonstrated that the compound significantly reduces viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis .
- Animal Models : Preliminary animal studies indicate that administration of the compound leads to tumor regression in xenograft models, further supporting its potential as an anticancer agent .
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with no observed toxicity at therapeutic doses .
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-7-9-19(10-8-18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILTDAVUOJVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














